molecular formula C9H12O2 B3011498 Bicyclo[3.3.1]nonane-2,4-dione CAS No. 98442-42-3

Bicyclo[3.3.1]nonane-2,4-dione

Cat. No.: B3011498
CAS No.: 98442-42-3
M. Wt: 152.193
InChI Key: LYEZRBRNKZKXLM-UHFFFAOYSA-N
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Description

Bicyclo[331]nonane-2,4-dione is a bicyclic ketone with the molecular formula C9H12O2 This compound is characterized by its unique bicyclo[331]nonane framework, which consists of two fused cyclohexane rings sharing two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[3.3.1]nonane-2,4-dione can be synthesized through several methods. One common approach involves the Dieckmann cyclization of a suitable linear precursor. This method typically requires the use of strong bases such as sodium hydride or potassium tert-butoxide to induce cyclization . Another method involves the reaction of bicyclo[3.3.1]nonane-2,6-dione with specific reagents to introduce the desired functional groups .

Industrial Production Methods

Industrial production of this compound often involves large-scale Dieckmann cyclization processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.3.1]nonane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile used .

Mechanism of Action

The mechanism of action of bicyclo[3.3.1]nonane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical interactions, including hydrogen bonding and hydrophobic interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[3.3.1]nonane-2,4-dione is unique due to its specific ring structure and the position of its functional groups. This uniqueness imparts distinct chemical properties and reactivity patterns, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

bicyclo[3.3.1]nonane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c10-8-5-9(11)7-3-1-2-6(8)4-7/h6-7H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYEZRBRNKZKXLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C1)C(=O)CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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